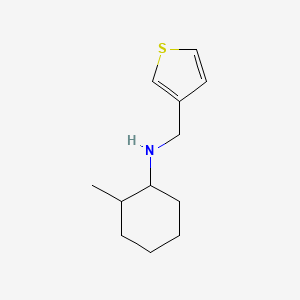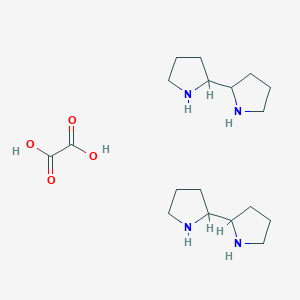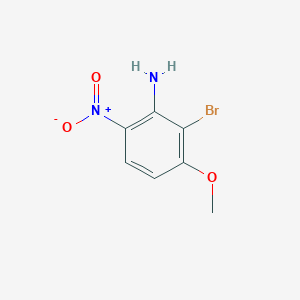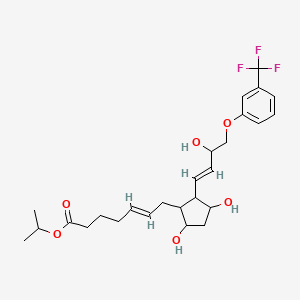
2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine is an organic compound with the molecular formula C12H19NS. This compound features a cyclohexane ring substituted with a methyl group and an amine group, which is further connected to a thiophene ring via a methylene bridge. The presence of both cyclohexane and thiophene rings in its structure makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine typically involves the following steps:
Formation of the cyclohexane ring: Starting with a cyclohexanone derivative, a methyl group is introduced via a Friedel-Crafts alkylation reaction.
Introduction of the thiophene ring: The thiophene ring is attached to the cyclohexane ring through a nucleophilic substitution reaction, where a thiophen-3-ylmethyl halide reacts with the amine group on the cyclohexane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk synthesis: Utilizing large-scale reactors to carry out the Friedel-Crafts alkylation and nucleophilic substitution reactions.
Purification: Employing techniques such as recrystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene ring.
Substitution: The amine group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Amides and other substituted derivatives.
Applications De Recherche Scientifique
2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine: Similar structure but with the thiophene ring attached at the 2-position.
2-methyl-N-(furan-3-ylmethyl)cyclohexan-1-amine: Similar structure but with a furan ring instead of a thiophene ring.
2-methyl-N-(pyridin-3-ylmethyl)cyclohexan-1-amine: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of 2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine lies in its specific substitution pattern and the presence of both cyclohexane and thiophene rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H19NS |
|---|---|
Poids moléculaire |
209.35 g/mol |
Nom IUPAC |
2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H19NS/c1-10-4-2-3-5-12(10)13-8-11-6-7-14-9-11/h6-7,9-10,12-13H,2-5,8H2,1H3 |
Clé InChI |
BZKCBFNWWKGTOH-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC1NCC2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azabicyclo[3.1.0]hexane, 5-phenyl-](/img/structure/B12107343.png)







![beta-D-Glucopyranoside, (1S,4aS,5R,7S,7aR)-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methylcyclopenta[c]pyran-1-yl, 6-[(2E)-3-phenyl-2-propenoate]](/img/structure/B12107383.png)
![1-Benzyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B12107390.png)


![Methyl 4-[2-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12107403.png)

